molecular formula C14H19N3O B2504486 3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile CAS No. 2380167-38-2

3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile

Cat. No. B2504486
CAS RN: 2380167-38-2
M. Wt: 245.326
InChI Key: HUFBKPPHHVGDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile, also known as ADX-71149, is a novel compound that has shown promise in the treatment of various neurological disorders. This compound belongs to the family of pyridine derivatives and has been extensively studied for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of glutamate release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models. Additionally, it has been shown to have a positive effect on anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile in lab experiments include its potency and selectivity for the mGluR7 receptor. However, the limitations include its poor solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile. One area of research is the development of more potent and selective compounds that target the mGluR7 receptor. Another area of research is the investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of new formulations and delivery methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with pyridine-4-carbonitrile in the presence of a Lewis acid catalyst to form this compound. The synthesis of this compound has been described in detail in various research articles.

Scientific Research Applications

3-(5-Amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease. It has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

3-(5-amino-3,3-dimethylcyclohexyl)oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-14(2)6-11(16)5-12(7-14)18-13-9-17-4-3-10(13)8-15/h3-4,9,11-12H,5-7,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFBKPPHHVGDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)OC2=C(C=CN=C2)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.